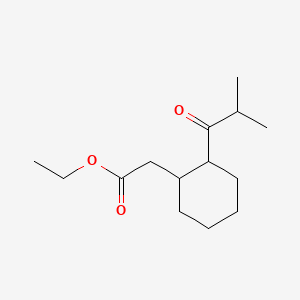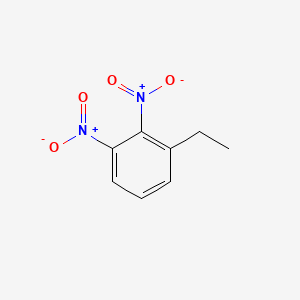
3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a hydrazide moiety linked to a benzoylamino phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoylamino Phenyl Derivative: The initial step involves the reaction of 2-aminobenzophenone with benzoyl chloride to form the benzoylamino phenyl derivative.
Acylation: The benzoylamino phenyl derivative is then acylated with oxalyl chloride to introduce the oxoacetyl group.
Hydrazide Formation: The final step involves the reaction of the acylated intermediate with hydrazine hydrate to form the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The hydrazide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted hydrazide derivatives with various functional groups.
科学研究应用
3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Shares the pyridinecarboxylic acid structure but lacks the benzoylamino phenyl and hydrazide groups.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar pyridinecarboxylic acid structure but without the additional functional groups.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Another isomer with a pyridinecarboxylic acid structure but different positioning of the carboxylic acid group.
Uniqueness
3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide is unique due to its complex structure, which includes a combination of pyridinecarboxylic acid, benzoylamino phenyl, and hydrazide moieties
属性
CAS 编号 |
85080-22-4 |
|---|---|
分子式 |
C21H16N4O4 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
N-[2-[2-oxo-2-[2-(pyridine-3-carbonyl)hydrazinyl]acetyl]phenyl]benzamide |
InChI |
InChI=1S/C21H16N4O4/c26-18(21(29)25-24-20(28)15-9-6-12-22-13-15)16-10-4-5-11-17(16)23-19(27)14-7-2-1-3-8-14/h1-13H,(H,23,27)(H,24,28)(H,25,29) |
InChI 键 |
OWVUPOQZSGGYIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(=O)NNC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)












